Butyric acid 4-[butyryl-(toluene-4-sulfonyl)-amino]-2,6-dichloro-phenyl ester
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Description
Butyric acid 4-[butyryl-(toluene-4-sulfonyl)-amino]-2,6-dichloro-phenyl ester is a useful research compound. Its molecular formula is C21H23Cl2NO5S and its molecular weight is 472.38. The purity is usually 95%.
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Scientific Research Applications
Novel Synthetic Routes and Applications
A study describes a new route to synthesize piperidines, pyrrolizidines, indolizidines, and quinolizidines by cyclization of acetylenic sulfones with beta and gamma-chloroamines. This method involves conjugate additions and intramolecular acylation, showcasing the versatility of sulfone and sulfonyl compounds in synthesizing complex heterocyclic structures, potentially including the synthesis of compounds similar to Butyric acid 4-[butyryl-(toluene-4-sulfonyl)-amino]-2,6-dichloro-phenyl ester (Back & Nakajima, 2000).
Catalysis and Polymer Science
Research into poly(azo-ester-imide)s synthesis highlights the use of N,N′-Pyromelliticdiimido-di-l-amino acids and diazo coupling for polymer creation. This demonstrates the role of sulfonyl-based esters in developing polymers with specific optical activities and thermal stabilities, which could be relevant for materials science applications, including coatings and optoelectronic devices (Hajipour et al., 2009).
Antimicrobial Activity
A study on the cyclization of 4-(substituted-phenylsulfonamido)butanoic acids to their corresponding 1-[(substituted-phenyl)sulfonyl]pyrrolidin-2-ones revealed antimicrobial activity. The use of polyphosphate ester (PPE) in the synthesis of these compounds showed promising results in reducing reaction times and increasing yields. This research underscores the potential of sulfonamide and sulfonyl ester derivatives in medicinal chemistry and antimicrobial drug development (Zareef, Iqbal, & Arfan, 2008).
Organic Solar Cells
The application of amine-based, alcohol-soluble fullerene derivatives in polymer solar cells was explored, showing that compounds similar in complexity to the butyric acid ester can serve as effective acceptor materials and cathode interfacial layers. This research indicates the potential of sulfonyl and ester-functionalized materials in enhancing the efficiency of organic photovoltaic devices (Lv et al., 2014).
Catalytic Synthesis Enhancements
Another study focused on the catalytic synthesis of esters using p-toluene sulfonic acid demonstrates the efficacy of sulfonic acids in esterification processes. Optimized conditions for the synthesis of isoamyl butyrate present insights into the utility of sulfonic acid catalysts in producing esters, potentially including compounds like this compound, with high efficiency and yields (Yuan, 2003).
Properties
IUPAC Name |
[4-[butanoyl-(4-methylphenyl)sulfonylamino]-2,6-dichlorophenyl] butanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23Cl2NO5S/c1-4-6-19(25)24(30(27,28)16-10-8-14(3)9-11-16)15-12-17(22)21(18(23)13-15)29-20(26)7-5-2/h8-13H,4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFKQSTJNHWOACO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N(C1=CC(=C(C(=C1)Cl)OC(=O)CCC)Cl)S(=O)(=O)C2=CC=C(C=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23Cl2NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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